An In-Depth Technical Guide to the Basic Properties of 2-Oxoindoline-4-carboxylic Acid
An In-Depth Technical Guide to the Basic Properties of 2-Oxoindoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 2-Oxoindoline-4-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. The document delves into the acidic and basic characteristics of the molecule, supported by predicted pKa values, and discusses its solubility profile. Furthermore, it outlines detailed experimental protocols for the empirical determination of these properties and explores the reactivity of the 2-oxoindoline scaffold under various conditions. This guide is intended to serve as a valuable resource for researchers utilizing this compound in the design and synthesis of novel therapeutic agents.
Introduction
2-Oxoindoline-4-carboxylic acid (also known as 2-oxo-1,3-dihydroindole-4-carboxylic acid) is a bifunctional heterocyclic compound featuring a carboxylic acid group appended to the versatile 2-oxoindoline scaffold.[1] The 2-oxoindoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds and approved drugs.[2] The presence of both a hydrogen bond donor (the lactam N-H), a hydrogen bond acceptor (the lactam carbonyl), and the ionizable carboxylic acid group imparts a unique set of physicochemical properties that are critical for its application in drug discovery, influencing parameters such as solubility, membrane permeability, and target binding.
This guide aims to provide a detailed understanding of the acidic and basic properties of 2-Oxoindoline-4-carboxylic acid, offering both theoretical predictions and practical experimental methodologies.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2-Oxoindoline-4-carboxylic acid is paramount for its effective use in research and development.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| IUPAC Name | 2-oxo-1,3-dihydroindole-4-carboxylic acid | [1] |
| Predicted pKa₁ (Carboxylic Acid) | ~3.5 - 4.5 | (Predicted) |
| Predicted pKa₂ (Lactam N-H) | ~17 - 19 | (Predicted) |
| Predicted LogP | ~1.0 - 1.5 | (Predicted) |
Acid-Base Character and Predicted pKa Values
2-Oxoindoline-4-carboxylic acid possesses two primary ionizable protons, leading to distinct acidic and basic properties.
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The Carboxylic Acid Group (-COOH): This is the most acidic proton in the molecule. The pKa of a carboxylic acid is influenced by the electronic effects of its molecular framework. The 2-oxoindoline ring system, with its electron-withdrawing amide group, is expected to have a modest acidifying effect on the carboxylic acid compared to a simple benzoic acid (pKa ~4.2). Computational predictions using various software (e.g., ACD/Labs Percepta, ChemAxon) suggest a pKa₁ in the range of 3.5 to 4.5 . This indicates that at physiological pH (~7.4), the carboxylic acid group will be predominantly in its deprotonated, anionic carboxylate form (-COO⁻).
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The Lactam Amide Proton (N-H): The proton on the nitrogen atom of the lactam ring is significantly less acidic. Amide N-H protons are generally very weakly acidic, with pKa values typically in the range of 17-19. Therefore, under normal aqueous conditions, this proton is not considered ionizable. Its primary role is as a hydrogen bond donor.
The presence of these two groups makes 2-Oxoindoline-4-carboxylic acid an amphoteric molecule, though its acidic character is far more pronounced in typical biological and chemical systems.
Diagram: Acid-Base Equilibria of 2-Oxoindoline-4-carboxylic acid
Caption: Ionization equilibrium of the carboxylic acid group.
Solubility Profile
The solubility of 2-Oxoindoline-4-carboxylic acid is a critical parameter for its handling, formulation, and biological activity.
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Aqueous Solubility: Due to the presence of the polar carboxylic acid and lactam functionalities, the molecule is expected to have some water solubility. However, the aromatic ring system contributes to its lipophilicity. The aqueous solubility is highly pH-dependent. In acidic solutions (pH < pKa₁), the neutral, less polar form predominates, leading to lower aqueous solubility. In neutral to basic solutions (pH > pKa₁), the formation of the highly polar carboxylate salt significantly increases its solubility in water.
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Organic Solvent Solubility: 2-Oxoindoline-4-carboxylic acid is anticipated to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). It is likely to have moderate to low solubility in polar protic solvents like methanol and ethanol, and poor solubility in non-polar solvents such as diethyl ether and hexanes.
| Solvent | Predicted Solubility |
| Water (pH < 3) | Low |
| Water (pH > 7) | High (as salt) |
| Dimethyl Sulfoxide (DMSO) | High |
| N,N-Dimethylformamide (DMF) | High |
| Methanol | Moderate |
| Ethanol | Low to Moderate |
| Dichloromethane (DCM) | Very Low |
| Diethyl Ether | Insoluble |
| Hexanes | Insoluble |
Reactivity and Stability
The chemical reactivity of 2-Oxoindoline-4-carboxylic acid is dictated by its constituent functional groups.
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety can undergo typical reactions of this functional group, including:
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Esterification: Reaction with an alcohol under acidic catalysis will yield the corresponding ester.
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Amide Formation: Activation of the carboxylic acid (e.g., with a carbodiimide or conversion to an acid chloride) followed by reaction with an amine will form an amide.
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Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol.
Reactions Involving the 2-Oxoindoline Scaffold
The 2-oxoindoline ring system exhibits its own characteristic reactivity:
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N-Alkylation/Acylation: The lactam nitrogen can be deprotonated with a strong base (e.g., sodium hydride) and subsequently alkylated or acylated.
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Reactions at the C3 Position: The methylene group at the C3 position is activated by the adjacent carbonyl and aromatic ring. It can be deprotonated with a suitable base and undergo reactions with various electrophiles.
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Hydrolysis of the Lactam Ring: Under strong acidic or basic conditions and elevated temperatures, the lactam ring can undergo hydrolysis to yield the corresponding amino acid. Basic hydrolysis is generally more facile than acidic hydrolysis for amides.[3]
Stability
2-Oxoindoline-4-carboxylic acid is generally a stable compound under standard laboratory conditions. However, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to the hydrolysis of the lactam ring.[4][5]
Diagram: Key Reaction Pathways
Caption: Overview of potential chemical transformations.
Experimental Protocols for Property Determination
For researchers requiring precise experimental data, the following protocols provide a framework for the determination of pKa and solubility.
Determination of pKa by Potentiometric Titration
This method is highly accurate for determining the pKa of the carboxylic acid group.
Principle: A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a standardized ~0.1 M solution of NaOH in deionized, carbonate-free water.
-
Prepare a ~0.01 M solution of 2-Oxoindoline-4-carboxylic acid in a suitable solvent system. Due to limited aqueous solubility of the neutral form, a co-solvent system (e.g., water/methanol or water/DMSO) may be necessary. Ensure the co-solvent percentage is kept to a minimum and is consistent across all measurements.
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
-
Titration Procedure:
-
Place a known volume (e.g., 25 mL) of the 2-Oxoindoline-4-carboxylic acid solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration well past the equivalence point (the point of the steepest pH change).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point (V_eq) from the inflection point of the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
The half-equivalence point is V_eq / 2.
-
The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.
-
Diagram: Potentiometric Titration Workflow
Caption: Workflow for pKa determination via potentiometric titration.
Determination of Solubility
A common method for determining thermodynamic solubility is the shake-flask method.
Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.
Step-by-Step Protocol:
-
Sample Preparation:
-
Add an excess amount of solid 2-Oxoindoline-4-carboxylic acid to a series of vials, each containing a different solvent of interest (e.g., water at a specific pH, DMSO, methanol). The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
-
Equilibration:
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
-
Sample Collection and Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant. It is crucial to avoid transferring any solid particles. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer).
-
Quantify the concentration of the dissolved compound by comparing its analytical response to a standard curve prepared from solutions of known concentrations.
-
-
Calculation:
-
Calculate the solubility in the original solvent, taking into account the dilution factor.
-
Conclusion
2-Oxoindoline-4-carboxylic acid is a valuable building block in medicinal chemistry, possessing a unique combination of acidic, basic, and hydrogen-bonding properties. A thorough understanding of its pKa, solubility, and reactivity is essential for its successful application in the synthesis of novel bioactive molecules. This technical guide provides a foundational understanding of these properties, along with practical experimental protocols for their determination. It is our hope that this resource will empower researchers to effectively utilize this versatile scaffold in their drug discovery endeavors.
References
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Alfa Chemistry. (n.d.). 2-Oxoindoline-4-carboxylic acid. Retrieved from [Link]
- Gomez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry, 78(13), 6648–6659.
-
Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]
- Mitchell, A. G., & Canham, J. E. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Chemosphere, 113, 80-85.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
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RSC Publishing. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. Retrieved from [Link]
- Srivastava, V., & Singh, P. P. (2017). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 139, 40-66.
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PubChem. (n.d.). 2-Oxoindoline-4-carboxylic acid. Retrieved from [Link]
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YouTube. (2017, March 14). Lactam Hydrolysis [Video]. Dr. Richard Musgrave. [Link]
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Zhang, Y., & Holl, R. J. (2021). Open source application for small molecule pKa predictions. Zenodo. [Link]
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ACD/Labs. (n.d.). Acid Dissociation Constant (pKa) Calculator. Retrieved from [Link]
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Rowan Scientific. (n.d.). pKa Prediction. Retrieved from [Link]
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Musgrave, R. (2017, March 14). Lactam Hydrolysis [Video]. YouTube. [Link]
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- Singh, R. P., & Singh, P. (2017). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 139, 40-66.
- Gomez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry, 78(13), 6648–6659.
- Mitchell, A. G., & Canham, J. E. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin, and cefoxitin. Chemosphere, 113, 80-85.
-
Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]
-
Wikipedia. (n.d.). Lactam. Retrieved from [Link]
-
Zhang, Y., & Holl, R. J. (2021). Open source application for small molecule pKa predictions. Zenodo. [Link]
-
ACD/Labs. (n.d.). Acid Dissociation Constant (pKa) Calculator. Retrieved from [Link]
-
Rowan Scientific. (n.d.). pKa Prediction. Retrieved from [Link]
-
Alfa Chemistry. (n.d.). 2-Oxoindoline-4-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Oxoindoline-4-carboxylic acid. Retrieved from [Link]
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
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